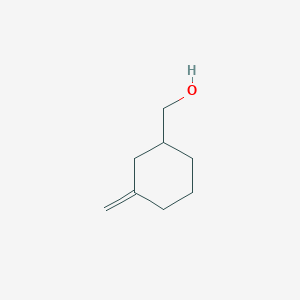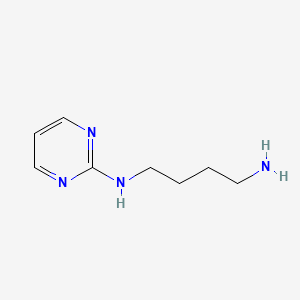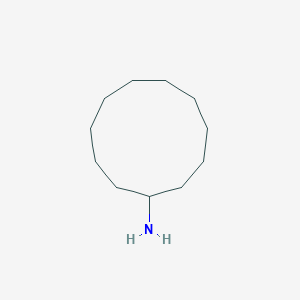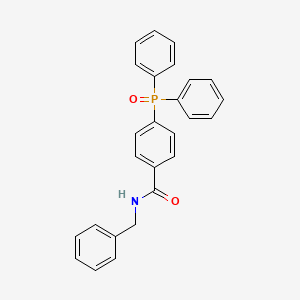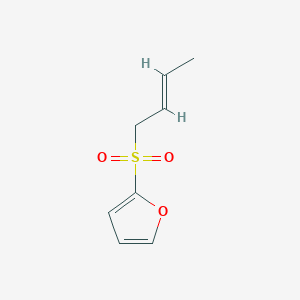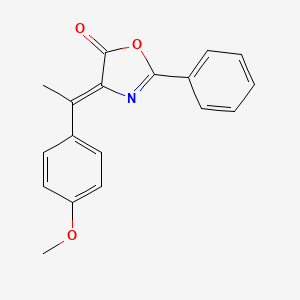
N-(2-Ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is an organic compound with a complex structure that includes an oxazole ring, an ethoxyphenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the following steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. The reaction conditions often include the use of a base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
-
Introduction of the Ethoxyphenyl Group: : The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step may involve the use of an ethoxy-substituted benzene derivative and a suitable leaving group.
-
Carboxamide Formation: : The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the oxazole derivative with an amine under mild conditions, often in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : N-(2-Ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo oxidation reactions, particularly at the methyl group on the oxazole ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
-
Substitution: : The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions. Reagents like bromine (Br₂) or nitric acid (HNO₃) can introduce substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether.
Substitution: Br₂ in carbon tetrachloride (CCl₄), HNO₃ in sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-Ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with enzymes, receptors, or other biological targets, aiming to discover new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound in the development of drugs for treating various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of N-(2-Ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2-Ethoxyphenyl)-4-methyl-1,2-oxazole-5-carboxamide: Positional isomer with the carboxamide group at a different position on the oxazole ring.
N-(2-Ethoxyphenyl)-5-ethyl-1,2-oxazole-4-carboxamide: Similar structure but with an ethyl group instead of a methyl group on the oxazole ring.
Uniqueness
N-(2-Ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups and their positions on the molecule. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
| 61643-32-1 | |
Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H14N2O3/c1-3-17-12-7-5-4-6-11(12)15-13(16)10-8-14-18-9(10)2/h4-8H,3H2,1-2H3,(H,15,16) |
InChI Key |
UIAWNCLALKZFMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(ON=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


